molecular formula C22H23N5O4 B2475898 (2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide CAS No. 1002482-18-9

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide

Cat. No.: B2475898
CAS No.: 1002482-18-9
M. Wt: 421.457
InChI Key: ZRLNRXWECOCOQU-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and a cyclopentapyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolyl intermediate: This step involves the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Cyclopentapyrimidinyl synthesis: This involves the cyclization of suitable precursors in the presence of catalysts such as palladium or copper.

    Coupling reactions: The final step involves coupling the pyrazolyl and cyclopentapyrimidinyl intermediates with the dimethoxyphenyl group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It is believed to:

    Bind to enzyme active sites: Inhibiting their activity and affecting metabolic pathways.

    Modulate signaling pathways: Such as the PI3K-AKT and MAPK pathways, which are crucial in cell proliferation and survival.

    Induce apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. Its ability to modulate multiple signaling pathways and induce apoptosis makes it a promising candidate for further research and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-11-19(27(26-13)22-23-16-6-4-5-15(16)21(29)25-22)24-20(28)10-8-14-7-9-17(30-2)18(12-14)31-3/h7-12H,4-6H2,1-3H3,(H,24,28)(H,23,25,29)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNRXWECOCOQU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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